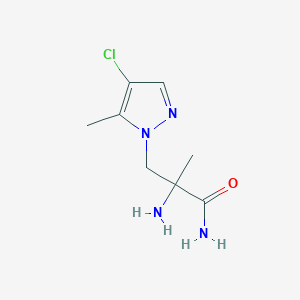

2-Amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpropanamide

Description

Properties

Molecular Formula |

C8H13ClN4O |

|---|---|

Molecular Weight |

216.67 g/mol |

IUPAC Name |

2-amino-3-(4-chloro-5-methylpyrazol-1-yl)-2-methylpropanamide |

InChI |

InChI=1S/C8H13ClN4O/c1-5-6(9)3-12-13(5)4-8(2,11)7(10)14/h3H,4,11H2,1-2H3,(H2,10,14) |

InChI Key |

QMJXRBIQGAAKRW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1CC(C)(C(=O)N)N)Cl |

Origin of Product |

United States |

Preparation Methods

Table 1: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chlorination | NCS, DCM, 0°C | 85 |

| Alkylation | K₂CO₃, DMF, 80°C | 90 |

| Amidation | NH₃/MeOH, −20°C → 25°C | 92 |

| Boc Deprotection | TFA/DCM, rt | 95 |

Chemical Reactions Analysis

Substitution: The chlorine atom in the pyrazole ring can undergo nucleophilic substitution reactions.

Amide Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze to yield the corresponding carboxylic acid and amine.

Reduction: Reduction of the carbonyl group can lead to the corresponding alcohol .

- Hydrazine hydrate (N2H4·H2O) : For reduction.

Acetic anhydride: Used for acylation.

Hydrochloric acid (HCl): or : For amide hydrolysis.

c. Major Products: The major products depend on reaction conditions. Hydrolysis yields the carboxylic acid, while reduction leads to the alcohol derivative.

Scientific Research Applications

This compound finds applications in various fields:

- Medicine : Investigated for potential pharmaceutical properties.

- Chemical Biology : Used as a building block in drug discovery.

- Industry : May serve as an intermediate in the synthesis of other compounds .

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its 4-chloro-5-methylpyrazole moiety and branched propanamide chain. Below is a comparative analysis with key analogues:

Key Observations :

- Backbone Flexibility : Unlike rigid heterocycles in Taselisib (e.g., oxazepine), the propanamide chain in the target compound offers conformational flexibility, which could modulate target binding kinetics .

- Functional Group Synergy: The combination of amide and amino groups may facilitate hydrogen bonding with biological targets, akin to Taselisib’s kinase-inhibitory mechanism .

Research Findings and Implications

- Biological Activity : While direct data on the target compound is sparse, structural analogs like Taselisib demonstrate that pyrazole-propanamide hybrids are potent kinase inhibitors. The chloro and methyl groups may reduce metabolic degradation, enhancing bioavailability .

- Thermodynamic Stability : Computational modeling of similar compounds suggests that chloro substituents increase electron-withdrawing effects, stabilizing the pyrazole ring and influencing binding affinity .

- Limitations : Discontinued commercial availability highlights synthetic challenges, such as regioselective chlorination or purification of branched propanamides .

Biological Activity

2-Amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpropanamide, also known by its chemical formula and CAS Number 1341749-98-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- An amino group

- A pyrazole ring

- A branched propanamide moiety

This structural configuration is believed to contribute to its biological activity, particularly in enzyme inhibition and receptor modulation.

Enzyme Inhibition

Research indicates that 2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpropanamide exhibits potential as an enzyme inhibitor . It has shown activity against enzymes involved in inflammatory pathways and cancer progression. The specific interactions with these enzymes are still under investigation, but preliminary studies suggest that the compound may modulate their activity, influencing various biochemical pathways .

Receptor Interaction

The compound is hypothesized to interact with specific biological receptors. These interactions are crucial for understanding its potential therapeutic effects. For example, studies have indicated that the compound may bind effectively to certain targets, leading to modulation of receptor activity . This binding affinity could be leveraged in drug development for conditions such as cancer and inflammatory diseases.

Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory properties of various compounds, 2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpropanamide was evaluated for its ability to inhibit pro-inflammatory cytokines. The results demonstrated a significant reduction in cytokine levels in treated cells compared to controls, suggesting a promising role in managing inflammatory conditions .

Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of the compound against various cancer cell lines, including PC-3 (prostate cancer) and MCF-7 (breast cancer). The compound exhibited cytotoxic effects with IC50 values indicating effective growth inhibition. Further analysis suggested that the mechanism of action may involve apoptosis induction in cancer cells .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpropanamide, a comparison with structurally similar compounds is useful. The following table summarizes key features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(4-Chloro-5-methylpyrazol-1-yl)-2-methylpropanoic acid | Similar pyrazole ring | Different substituents on propanoic acid |

| 2-Amino-3-(5-methylisoxazolyl)-2-methylpropanoic acid | Isoxazole instead of pyrazole | Potentially different biological activity |

| 3-(Trifluoromethylpyrazolyl)-2-methylpropanoic acid | Trifluoromethyl group addition | Increased lipophilicity affecting bioavailability |

This comparative analysis highlights the unique pharmacological properties of 2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpropanamide relative to its analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpropanamide, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For pyrazole derivatives, temperature (e.g., 60–80°C) and pH (neutral to slightly acidic) are critical for regioselectivity and yield . Solvents like ethanol or methanol enhance solubility, while catalysts such as acetic acid or palladium complexes accelerate reaction rates. Monitoring via thin-layer chromatography (TLC) ensures intermediate purity before proceeding to subsequent steps .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the pyrazole ring substitution pattern and amino/methyl group positions. Mass spectrometry (MS) validates molecular weight, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). High-performance liquid chromatography (HPLC) quantifies purity (>95% is typical for research-grade material) .

Q. What are common impurities formed during synthesis, and how are they characterized?

- Methodological Answer : Common impurities include unreacted precursors (e.g., 4-chloro-5-methylpyrazole) or byproducts from incomplete cyclization. These are identified via comparative TLC against known standards and quantified using HPLC with UV detection. Recrystallization in ethanol or acetonitrile removes polar impurities, while column chromatography (silica gel, ethyl acetate/hexane eluent) isolates non-polar byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). To address this:

- Standardize assays using validated cell lines (e.g., HEK293 for receptor binding) and include positive controls (e.g., known agonists/antagonists).

- Perform dose-response curves (IC₅₀/EC₅₀) and statistical analysis (e.g., ANOVA) to confirm reproducibility.

- Cross-reference with structural analogs (e.g., 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropanamide) to identify structure-activity relationships (SAR) .

Q. What computational strategies predict the compound’s interaction with biological targets, and how do they inform experimental design?

- Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict reactivity. Molecular docking (AutoDock Vina, Schrödinger Suite) models binding affinities to targets like enzymes or receptors. Molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes over time. These in silico results guide in vitro experiments by narrowing target candidates and optimizing ligand modifications .

Q. How does the substitution pattern on the pyrazole ring influence pharmacological activity and selectivity?

- Methodological Answer : The 4-chloro and 5-methyl groups on the pyrazole ring enhance lipophilicity, improving membrane permeability. Comparative studies with analogs (e.g., 2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid) show that chloro substituents increase affinity for hydrophobic binding pockets, while methyl groups reduce metabolic degradation. Positional isomers (e.g., 3-methyl vs. 5-methyl) exhibit distinct selectivity profiles, validated via competitive binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.